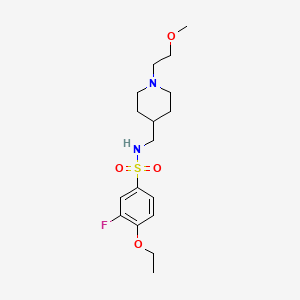
4-ethoxy-3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-fluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, also known as Compound A, is a novel small molecule that has been synthesized for potential use as a therapeutic drug.
Scientific Research Applications
- Medicinal Chemistry and Drug Development Studies focus on its efficacy, safety, and potential therapeutic applications, including antiviral, anticancer, or anti-inflammatory effects.
- Researchers explore the reactivity of EFMP in SM couplings, tailoring its properties for specific reaction conditions .
Boron-Based Suzuki–Miyaura Coupling
Hydromethylation Reactions
Mechanism of Action
Target of Action
The compound might be involved in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.
Mode of Action
The compound likely participates in the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the protodeboronation of pinacol boronic esters, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but unknown transformation .
Result of Action
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B . These results suggest that the compound can be used as a building block in organic synthesis .
Action Environment
The success of the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability might be influenced by the environmental conditions under which the reaction takes place.
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27FN2O4S/c1-3-24-17-5-4-15(12-16(17)18)25(21,22)19-13-14-6-8-20(9-7-14)10-11-23-2/h4-5,12,14,19H,3,6-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCRGWOMILBRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CCOC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

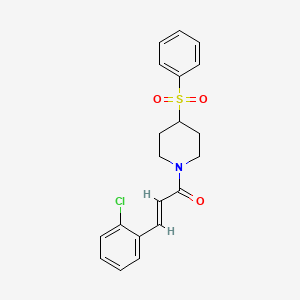
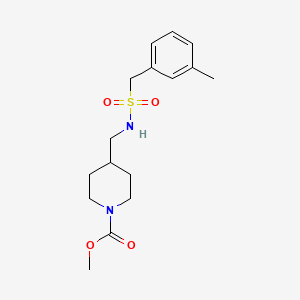
![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)
![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)
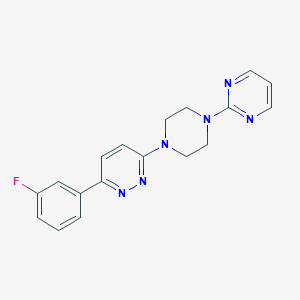


![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)
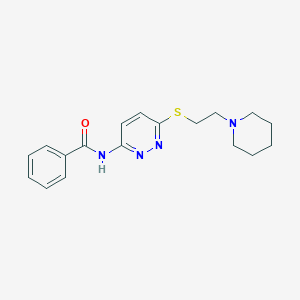
![7-Bromopyrrolo[1,2-A]quinoxalin-4(5h)-One](/img/structure/B2425108.png)
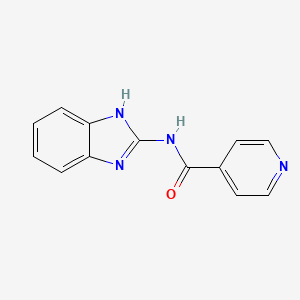

![N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2425111.png)
![N-[(6-bromopyridin-3-yl)sulfonyl]-1-ethyl-1H-indole-3-carboxamide](/img/structure/B2425113.png)